molecular formula C10H18F2N4 B13728261 1-(6-Azidohexyl)-3,3-difluoropyrrolidine

1-(6-Azidohexyl)-3,3-difluoropyrrolidine

Cat. No.: B13728261
M. Wt: 232.27 g/mol
InChI Key: AMUNVXDRCUDXRX-UHFFFAOYSA-N
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Description

1-(6-Azidohexyl)-3,3-difluoropyrrolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group attached to a hexyl chain, which is further connected to a difluoropyrrolidine ring. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. The reaction is carried out under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 50-70°C to ensure complete conversion of the halogenated precursor to the azido compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Azidohexyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.

    Reducing Agents: Such as LiAlH4 for the reduction of the azido group.

    Solvents: Polar aprotic solvents like DMF and DMSO are commonly used.

Major Products Formed

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Azidohexyl)-3,3-difluoropyrrolidine is unique due to the presence of both the azido group and the difluoropyrrolidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C10H18F2N4

Molecular Weight

232.27 g/mol

IUPAC Name

1-(6-azidohexyl)-3,3-difluoropyrrolidine

InChI

InChI=1S/C10H18F2N4/c11-10(12)5-8-16(9-10)7-4-2-1-3-6-14-15-13/h1-9H2

InChI Key

AMUNVXDRCUDXRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CCCCCCN=[N+]=[N-]

Origin of Product

United States

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